3-bromo-N,N-diethyl-5-methylbenzamide

Catalog No.
S8260339
CAS No.
M.F
C12H16BrNO
M. Wt
270.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-N,N-diethyl-5-methylbenzamide

Product Name

3-bromo-N,N-diethyl-5-methylbenzamide

IUPAC Name

3-bromo-N,N-diethyl-5-methylbenzamide

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

InChI

InChI=1S/C12H16BrNO/c1-4-14(5-2)12(15)10-6-9(3)7-11(13)8-10/h6-8H,4-5H2,1-3H3

InChI Key

HQMOFRLPCWWPNO-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=CC(=C1)C)Br

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC(=C1)C)Br

3-bromo-N,N-diethyl-5-methylbenzamide is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a bromine atom at the meta position (3-position), an amide functional group, and two ethyl groups attached to the nitrogen atom. The molecular formula for this compound is C12H18BrN, and it has a molecular weight of approximately 253.18 g/mol. The presence of bulky ethyl groups influences its reactivity and solubility compared to other amides, potentially enhancing its utility in various applications.

The chemical behavior of 3-bromo-N,N-diethyl-5-methylbenzamide can be illustrated through several reactions:

  • Hydrolysis Reaction: The compound can undergo hydrolysis in the presence of water, leading to the formation of benzoic acid and diethylamine:
    \text{C}_{12}\text{H}_{18}\text{BrN}+\text{H}_2\text{O}\rightarrow \text{C}_6\text{H}_5\text{COOH}+(\text{CH}_2\text{CH}_3)_2\text{NH}$$[1].
  • Synthesis of Amides: It serves as a precursor in the synthesis of other amides through various coupling reactions, often facilitated by coupling agents or catalysts.

3-bromo-N,N-diethyl-5-methylbenzamide exhibits notable biological activity, particularly as an insect repellent. It is effective against a range of insects such as mosquitoes and ticks, making it valuable in preventing insect-borne diseases like malaria and dengue fever. Its mechanism involves deterring insects from landing on treated surfaces or skin, thus reducing the likelihood of bites.

The synthesis of 3-bromo-N,N-diethyl-5-methylbenzamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-bromobenzoic acid and diethylamine.
  • Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or triethylamine to facilitate the formation of the amide bond.
  • Purification: After completion, the product is purified through methods like recrystallization or column chromatography to obtain pure 3-bromo-N,N-diethyl-5-methylbenzamide .

3-bromo-N,N-diethyl-5-methylbenzamide has several applications across different fields:

  • Insect Repellents: Its primary application is in formulating insect repellents due to its efficacy against various insects.
  • Intermediate in Drug Synthesis: It is utilized as an intermediate in synthesizing pharmaceuticals, including specific non-peptide δ-opioid receptor agonists like SNC 80.
  • Solvent in Metal-Organic Frameworks: The compound can also serve as a greener solvent alternative in synthesizing metal-organic frameworks, enhancing environmental sustainability in chemical processes.

Several compounds share structural similarities with 3-bromo-N,N-diethyl-5-methylbenzamide. Here are some notable examples:

Compound NameStructural FeaturesSimilarity Index
N,N-diethylbenzamideLacks bromine substitution; simpler structure0.90
4-bromo-N,N-diethylbenzamideBromine at para position instead of meta0.92
N,N-diethyl-2-methylbenzamideMethyl group at ortho position0.89
5-bromo-N,N-diethylbenzamideBromine at para position with diethyl groups0.91

These compounds exhibit variations in their biological activities and chemical properties due to differences in substitution patterns and functional groups, highlighting the uniqueness of 3-bromo-N,N-diethyl-5-methylbenzamide within this class of compounds.

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Exact Mass

269.04153 g/mol

Monoisotopic Mass

269.04153 g/mol

Heavy Atom Count

15

Dates

Last modified: 02-18-2024

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